Amphotericin B, methyl ester, hydrochloride
Description
Amphotericin B methyl ester hydrochloride (AME HCl) is a semi-synthetic derivative of the polyene antifungal agent amphotericin B. It is synthesized via esterification of the carboxyl group at position C16 of amphotericin B, followed by salt formation with hydrochloric acid . This modification significantly enhances water solubility compared to the parent compound, allowing it to form micelles in aqueous solutions without requiring dispersing agents like sodium deoxycholate (used in Fungizone, the clinical formulation of amphotericin B) . AME HCl retains broad-spectrum antifungal activity while demonstrating markedly reduced toxicity in preclinical studies .
Properties
CAS No. |
35375-29-2 |
|---|---|
Molecular Formula |
C48H76ClNO17 |
Molecular Weight |
974.6 g/mol |
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate;hydrochloride |
InChI |
InChI=1S/C48H75NO17.ClH/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57;/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3;1H/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+;/m0./s1 |
InChI Key |
FCUABMXRRQIKMV-MFVSQRFRSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.Cl |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O.Cl |
Related CAS |
36148-89-7 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin B methyl ester (hydrochloride) involves the esterification of Amphotericin B. The carboxyl group at position C16 of Amphotericin B is functionalized to form the methyl ester derivative. This process typically involves the use of methanol and an acid catalyst under controlled conditions .
Industrial Production Methods: Industrial production of Amphotericin B methyl ester (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces nodosus to produce Amphotericin B, followed by chemical modification to obtain the methyl ester derivative. The final product is purified to achieve high purity and potency .
Chemical Reactions Analysis
Types of Reactions: Amphotericin B methyl ester (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the polyene structure.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B methyl ester (hydrochloride), each with distinct biological activities .
Scientific Research Applications
Amphotericin B methyl ester hydrochloride is a derivative of Amphotericin B, an antifungal compound . Research into Amphotericin B methyl ester hydrochloride has focused on its potential as a less toxic alternative to Amphotericin B, while maintaining comparable antifungal activity .
Pharmacokinetics and Toxicity
- Toxicity Studies in mice and dogs have indicated that Amphotericin B methyl ester hydrochloride is significantly less toxic than Amphotericin B, especially to the kidneys .
- Pharmacokinetics In rhesus monkeys, Amphotericin B methyl ester hydrochloride showed higher concentrations in serum and urine compared to Amphotericin B. The overall elimination rate from the central compartment was approximately four times greater for Amphotericin B methyl ester hydrochloride .
Antifungal Activity
- In vitro studies Amphotericin B methyl ester's antifungal activity is comparable to that of Amphotericin B .
- Target Site Similar to Amphotericin B, Amphotericin B methyl ester targets ergosterol, a principal sterol in the fungal cytoplasmic membrane, leading to disruption of membrane integrity and cell death .
Derivatives
To improve the therapeutic potential, reduce toxicity, and enhance water solubility, researchers have developed and evaluated a series of N-substituted Amphotericin B derivatives. One such derivative, NH2-(AEEA)5-AmB (DMR005), has demonstrated higher water solubility and reduced toxicity while retaining antifungal potency .
Table 1: Comparison of Amphotericin B and Amphotericin B Methyl Ester Hydrochloride
Mechanism of Action
The mechanism of action of Amphotericin B methyl ester (hydrochloride) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow leakage of intracellular components, ultimately causing cell death. The compound’s high selectivity for ergosterol over cholesterol makes it particularly effective against fungal cells while minimizing toxicity to human cells .
Comparison with Similar Compounds
Research Findings and Clinical Implications
Advantages of AME HCl :
- Limitations: Lower in vivo efficacy necessitates higher doses, which may offset toxicity benefits . Limited clinical data compared to established agents like liposomal amphotericin B .
Q & A
Q. What distinguishes the antifungal mechanism of amphotericin B methyl ester hydrochloride from its parent compound, amphotericin B?
Amphotericin B methyl ester hydrochloride retains antifungal activity by binding to ergosterol in fungal cell membranes, similar to amphotericin B. However, its methyl ester modification reduces toxicity by weakening interactions with mammalian cholesterol, thereby lowering nephrotoxicity . Experimental validation involves comparing hemolytic activity (to assess mammalian cell toxicity) and minimum inhibitory concentration (MIC) assays against fungal strains like Candida albicans and Saccharomyces cerevisiae .
Q. How do researchers design experiments to evaluate the reduced nephrotoxicity of amphotericin B methyl ester hydrochloride compared to amphotericin B?
Acute toxicity studies in murine and canine models demonstrate that single-dose parenteral administration of the methyl ester derivative causes significantly less renal tubular damage. Key endpoints include serum creatinine levels, histopathological kidney analysis, and survival rates. For example, in mice, the methyl ester derivative showed a 250-fold reduction in toxicity compared to amphotericin B .
Q. What in vitro models are used to study the antiviral activity of amphotericin B methyl ester hydrochloride against HIV-1?
The compound inhibits HIV-1 replication in TZM-bl cells (measuring viral entry and particle production) and human peripheral blood mononuclear cells (PBMCs) using IC50 values (0.5–5.5 µM). Researchers employ p24 antigen ELISA and reverse transcriptase activity assays to quantify antiviral efficacy .
Advanced Research Questions
Q. How can contradictory data on amphotericin B methyl ester hydrochloride’s antiviral efficacy across studies be resolved?
Discrepancies may arise from variations in viral strains, cell types, or assay conditions. For example, IC50 values differ between PBMCs (0.5–5.5 µM) and TZM-bl cells (10 µM). Methodological standardization, such as consistent use of clinical HIV-1 isolates (e.g., clade B vs. C) and normalization of cholesterol levels in cell membranes, can reduce variability .
Q. What strategies optimize the synthesis of amphotericin B methyl ester hydrochloride to improve yield and purity?
The derivative is synthesized via esterification of amphotericin B’s carboxyl group at position C16. Key steps include fluoridation-induced desilylation and alkaline hydrolysis, with purity monitored by HPLC (≥70% purity, as per product specifications). Process optimization involves controlling reaction pH and temperature to minimize side products .
Q. How does amphotericin B methyl ester hydrochloride’s cholesterol-binding property influence its antiviral mechanism?
The compound disrupts HIV-1 virion morphology by binding to cholesterol in viral envelopes, inhibiting particle assembly. This is validated using cholesterol-depletion assays and cryo-electron microscopy. Researchers also correlate antiviral activity with cholesterol content in host cell membranes .
Q. What analytical methods ensure stability and bioactivity of amphotericin B methyl ester hydrochloride under varying storage conditions?
Long-term stability (≥4 years at -20°C) is confirmed via accelerated degradation studies using mass spectrometry and NMR to detect hydrolysis byproducts. Bioactivity is retained when stored in lyophilized form, as demonstrated by consistent MIC values against S. cerevisiae (0.25 µg/mL) .
Methodological Guidelines
- Toxicity Screening : Use murine models for acute toxicity and canine models for subchronic toxicity (e.g., 1–10 mg/kg doses) with renal function markers .
- Antiviral Assays : Include controls for cholesterol levels in cell cultures to standardize experiments .
- Synthetic Chemistry : Validate esterification efficiency via FTIR (C=O stretch at 1700–1750 cm⁻¹) and compare with reference spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
